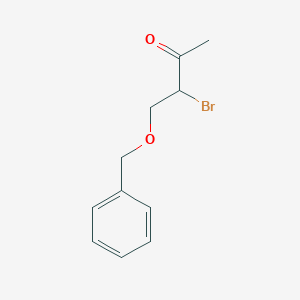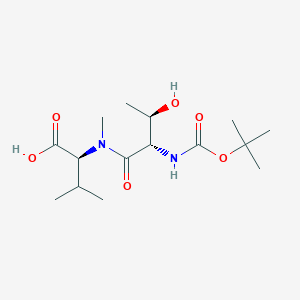
chromium;iron;oxomolybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium;iron;oxomolybdenum is a complex compound that combines the properties of chromium, iron, and oxomolybdenum. Each of these elements contributes unique characteristics to the compound, making it valuable in various scientific and industrial applications. Chromium is known for its high corrosion resistance and hardness, iron is a fundamental component in many alloys, and oxomolybdenum is recognized for its catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chromium;iron;oxomolybdenum typically involves high-temperature methods. One common approach is the direct reaction of molybdenum or molybdenum oxide with elemental carbon in an atmosphere of hydrogen, in a vacuum, or in the presence of hydrocarbon gases at temperatures ranging from 1200°C to 2000°C . This method ensures the formation of a stable compound with the desired properties.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of electric furnaces. The process includes the smelting of chromium, iron, and molybdenum ores, followed by the reduction of these metals in the presence of carbon. This method allows for the large-scale production of the compound, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Chromium;iron;oxomolybdenum undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of chromium, iron, and oxomolybdenum, each of which has distinct chemical behaviors.
Common Reagents and Conditions
Oxidation Reactions: These reactions often involve the use of oxygen or other oxidizing agents.
Reduction Reactions: Reducing agents such as hydrogen or carbon monoxide are commonly used to reduce oxomolybdenum compounds.
Substitution Reactions: Ligand exchange reactions involving chloride or sulfate ions are typical for chromium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of chromium can lead to the formation of chromium(VI) compounds, while reduction of oxomolybdenum can produce molybdenum carbide .
Scientific Research Applications
Chromium;iron;oxomolybdenum has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which chromium;iron;oxomolybdenum exerts its effects involves several molecular targets and pathways:
Chromium: Enhances insulin signaling by upregulating insulin-stimulated signal transduction pathways.
Iron: Plays a crucial role in oxygen transport and electron transfer reactions.
Oxomolybdenum: Acts as a catalyst in redox reactions, facilitating the activation of various bonds and the reduction of functional groups.
Comparison with Similar Compounds
Chromium;iron;oxomolybdenum can be compared with other similar compounds, such as:
Chromium Carbide: Known for its hardness and resistance to wear.
Iron Molybdate: Used as a catalyst in the production of formaldehyde.
Molybdenum Carbide: Recognized for its catalytic properties in hydrogen production.
The uniqueness of this compound lies in its combination of properties from chromium, iron, and oxomolybdenum, making it versatile and valuable in various applications.
Properties
CAS No. |
148595-73-7 |
|---|---|
Molecular Formula |
CrFeMoO |
Molecular Weight |
219.79 g/mol |
IUPAC Name |
chromium;iron;oxomolybdenum |
InChI |
InChI=1S/Cr.Fe.Mo.O |
InChI Key |
BFWUKHWBSHMLGA-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo].[Cr].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)
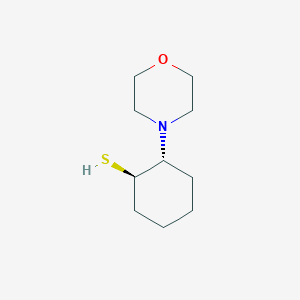
![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
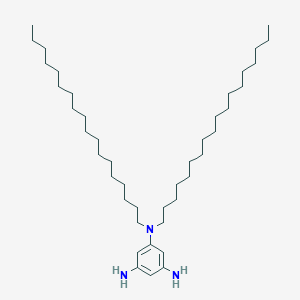
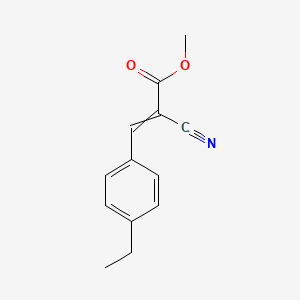
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)
![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
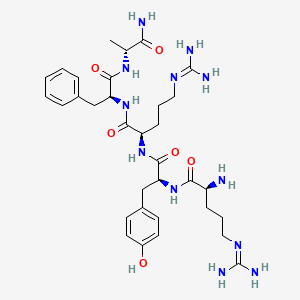
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
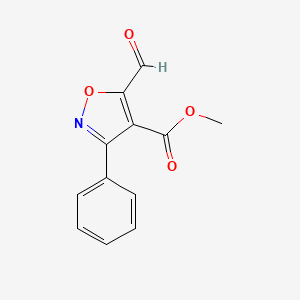
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
